molecular formula C15H16 B13766693 Benzene, 1-ethyl-4-(phenylmethyl)- CAS No. 620-85-9

Benzene, 1-ethyl-4-(phenylmethyl)-

Cat. No.: B13766693
CAS No.: 620-85-9
M. Wt: 196.29 g/mol
InChI Key: HSHDPVRGPKOGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(phenylmethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this reaction, benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. Subsequently, ethylbenzene undergoes a second Friedel-Crafts alkylation with benzyl chloride to yield 1-ethyl-4-(phenylmethyl)benzene .

Industrial Production Methods: Industrial production of 1-ethyl-4-(phenylmethyl)benzene typically involves similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(phenylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Nitration: Nitro-1-ethyl-4-(phenylmethyl)benzene.

    Oxidation: 4-(phenylmethyl)benzoic acid.

    Reduction: 1-ethyl-4-methylbenzene.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(phenylmethyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system . The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-(phenylmethyl)benzene is unique due to the presence of both an ethyl and a phenylmethyl group on the benzene ring, which influences its reactivity and physical properties. This combination of substituents provides distinct chemical behavior compared to its analogs.

Properties

CAS No.

620-85-9

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-benzyl-4-ethylbenzene

InChI

InChI=1S/C15H16/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

HSHDPVRGPKOGME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.